2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Description
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a 1,2,4-oxadiazole ring, a 3-bromophenyl group, and a 4-methoxybenzyl moiety. Its structure integrates multiple pharmacophoric elements:
- Quinazolinone core: Known for diverse biological activities, including antimicrobial and anticancer properties .
- 1,2,4-Oxadiazole ring: Enhances metabolic stability and binding affinity to biological targets .
- 4-Methoxybenzyl substituent: May influence solubility and membrane permeability due to its electron-donating methoxy group .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S/c1-32-19-11-9-16(10-12-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-5-4-6-18(26)13-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYMWNAOUUZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a derivative of quinazolinone and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 535.4 g/mol. The presence of the bromophenyl and methoxybenzyl groups, along with the oxadiazole moiety, suggests potential for significant biological activity due to the structural diversity.
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Various studies have reported that modifications to the quinazolinone core can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
In a study examining various quinazolinone derivatives, it was found that compounds with electron-donating groups like methoxy had reduced activity against certain bacterial strains such as Staphylococcus aureus and Escherichia coli due to steric hindrance and electronic effects . However, the introduction of heteroatoms or different substituents often resulted in enhanced antibacterial properties .
Anticancer Activity
Recent research has highlighted the anticancer potential of quinazolinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that quinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and hepatocellular carcinoma . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinazolinone ring have been correlated with increased potency against cancer cells. For instance, adding a methoxy group at the benzyl position has been shown to enhance cytotoxic effects .
Other Biological Activities
Beyond antimicrobial and anticancer activities, quinazolinone derivatives also exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural components, which are known for their diverse pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone and oxadiazole exhibit significant antimicrobial properties. In various studies, compounds similar to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one have shown effectiveness against several bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger, Aspergillus clavatus .
The presence of bromine in the structure has been linked to enhanced antimicrobial efficacy, making it a candidate for further development in antibiotic therapies.
Anticancer Activity
Quinazolinone derivatives are well-documented for their anticancer properties. Compounds like this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting specific pathways involved in tumor growth.
- Acting as inhibitors of specific kinases associated with cancer progression.
Studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .
Pharmacological Insights
The integration of oxadiazole and quinazolinone moieties provides a scaffold for designing new drugs with enhanced bioactivity. The compound's ability to interact with biological targets can be explored through:
- Molecular docking studies to predict binding affinities with various proteins.
- In vitro assays to assess cytotoxicity against cancer cell lines.
Such studies can help elucidate the mechanism of action and optimize the compound for therapeutic use .
Case Studies
Several studies have highlighted the potential applications of similar compounds:
- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activity against multiple pathogens using broth microdilution methods. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of quinazolinone derivatives revealed that modifications at specific positions significantly influenced biological activity, suggesting that strategic alterations could enhance therapeutic efficacy .
Comparison with Similar Compounds
Key Structural Differences :
- Halogen Position : The target compound’s 3-bromophenyl group may confer distinct steric and electronic effects compared to 4-bromophenyl () or 2-bromophenyl () analogs .
Research Findings and Implications
- Structural Optimization : The 3-bromophenyl-1,2,4-oxadiazole moiety in the target compound may enhance binding to bacterial enzymes or cancer-related kinases, as seen in related oxadiazole derivatives .
- Synthetic Challenges : Multi-step synthesis (e.g., oxadiazole formation, thioether coupling) could limit scalability compared to triazole derivatives .
- Biological Potential: Prioritize in vitro testing against Gram-positive bacteria (S. aureus) and fungal pathogens (C. albicans) based on analog data .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 60°C, 4 hrs | 75–85% | |
| Quinazolinone coupling | Microwave, 100°C, 30 mins | 90% | |
| Purification | Methanol recrystallization | >95% purity |
Basic: Which analytical techniques are most reliable for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., bromophenyl, methoxybenzyl groups) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C-S, C=O stretches) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent variation : Replace bromophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
- Biological assays : Test modified derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Computational modeling : Docking studies to predict binding affinities with biological targets (e.g., EGFR, COX-2) .
Q. Table 2: SAR Insights from Analogous Compounds
| Derivative Modification | Observed Activity Change | Source |
|---|---|---|
| Bromophenyl → Fluorophenyl | Enhanced antibacterial activity | |
| Methoxybenzyl → Methylbenzyl | Reduced cytotoxicity |
Advanced: How should researchers address contradictory data in synthesis yields?
Answer:
Contradictions often arise from reaction conditions or purity assessment methods. For example:
- Microwave vs. conventional heating : Microwave synthesis () may report higher yields (90%) than traditional methods (75%) due to reduced side reactions .
- Purity discrepancies : Recrystallization in methanol () vs. column chromatography () can affect reported purity .
Methodological resolution : Standardize purification protocols and validate yields via HPLC .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Cellular uptake studies : Radiolabel the compound (e.g., ³H) to track intracellular accumulation .
- Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., apoptosis, inflammation) .
Advanced: How can stability under varying pH and temperature conditions be assessed?
Answer:
- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
- pH-dependent stability : Dissolve in buffers (pH 2–9) and monitor hydrolysis by LC-MS .
Key finding : Quinazolinone derivatives are generally stable at neutral pH but degrade under acidic conditions (t₁/₂ = 48 hrs at pH 2) .
Methodological Guidance: How to troubleshoot low yields in coupling reactions?
Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings .
- Solvent optimization : Use DMF or THF to improve solubility of aromatic intermediates .
- Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of thioether groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
